JPM-OEt
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Overview
Description
Preparation Methods
The synthesis of JPM-OEt involves several steps. The initial step is the preparation of ethyl (2S,3S)-3-[(S)-3-(benzyloxycarbonylamino)-2-oxopyrrolidin-1-yl]-2-oxiraneacetate. This compound is then subjected to saponification with one equivalent of sodium hydroxide in ethanol, followed by precipitation with diethyl ether to afford the sodium salt of JPM-565 as a cream-colored solid . This method is scalable and suitable for Good Manufacturing Practice (GMP) production .
Chemical Reactions Analysis
JPM-OEt undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JPM-OEt is extensively used in scientific research due to its ability to inhibit cysteine proteases. Some of its applications include:
Chemistry: Used as a probe to study the activity and inhibition of cysteine proteases in various chemical reactions.
Biology: Employed in cellular studies to investigate the role of cysteine proteases in cellular processes.
Industry: Applied in the development of protease inhibitors for industrial applications.
Mechanism of Action
JPM-OEt exerts its effects by covalently binding to the active site of cysteine proteases, thereby irreversibly inhibiting their activity. This binding occurs through the epoxide group of this compound, which reacts with the thiol group of the cysteine residue in the protease’s active site . This inhibition prevents the protease from catalyzing its substrate, leading to a decrease in protease activity .
Comparison with Similar Compounds
JPM-OEt is unique among cysteine protease inhibitors due to its broad-spectrum activity and cell permeability. Similar compounds include:
JPM-565: A related compound that is only able to label protease targets after cell membrane disruption.
This compound’s ability to permeate cells and inhibit a wide range of cysteine proteases makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFYYTLIPKHELT-ULQDDVLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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